molecular formula C6H5F5 B12326335 1,1,1,2,3-Pentafluoro-2,5-hexadiene

1,1,1,2,3-Pentafluoro-2,5-hexadiene

Katalognummer: B12326335
Molekulargewicht: 172.10 g/mol
InChI-Schlüssel: IOOHISQINKOYHP-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,3-Pentafluoro-2,5-hexadiene is a fluorinated organic compound with the molecular formula C6H5F5 and a molecular weight of 172.1 . This compound is characterized by the presence of five fluorine atoms attached to a hexadiene backbone, making it a unique and valuable compound in various fields of research and industry.

Vorbereitungsmethoden

The synthesis of 1,1,1,2,3-Pentafluoro-2,5-hexadiene involves several synthetic routes and reaction conditions. One common method includes the fluorination of hexadiene precursors using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective introduction of fluorine atoms at the desired positions on the hexadiene backbone .

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. These methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products .

Analyse Chemischer Reaktionen

1,1,1,2,3-Pentafluoro-2,5-hexadiene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,1,1,2,3-Pentafluoro-2,5-hexadiene has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1,1,2,3-Pentafluoro-2,5-hexadiene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2,3-Pentafluoro-2,5-hexadiene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical reactivity and stability compared to its isomers and other fluorinated compounds .

Eigenschaften

Molekularformel

C6H5F5

Molekulargewicht

172.10 g/mol

IUPAC-Name

(4E)-4,5,6,6,6-pentafluorohexa-1,4-diene

InChI

InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2/b5-4+

InChI-Schlüssel

IOOHISQINKOYHP-SNAWJCMRSA-N

Isomerische SMILES

C=CC/C(=C(/C(F)(F)F)\F)/F

Kanonische SMILES

C=CCC(=C(C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.